molecular formula C10H17F2N3 B11732735 butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11732735
M. Wt: 217.26 g/mol
InChI Key: HFVPZAWYCCKAQO-UHFFFAOYSA-N
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Description

Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine: is a chemical compound with the molecular formula C10H18ClF2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves a multi-step process. One common method is the reductive amination of a pyrazole derivative with butylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

Chemistry: In chemistry, butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Uniqueness: Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C10H17F2N3/c1-2-3-5-13-7-9-4-6-15(14-9)8-10(11)12/h4,6,10,13H,2-3,5,7-8H2,1H3

InChI Key

HFVPZAWYCCKAQO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NN(C=C1)CC(F)F

Origin of Product

United States

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